molecular formula C9H20O5 B1499308 Dimethyl carbonate;hexane-1,6-diol CAS No. 101325-00-2

Dimethyl carbonate;hexane-1,6-diol

Cat. No. B1499308
Key on ui cas rn: 101325-00-2
M. Wt: 208.25 g/mol
InChI Key: MCQSEGPNPRDOCL-UHFFFAOYSA-N
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Patent
US05070173

Procedure details

391 g (3.32 moles) of 1,6-hexanediol, 5976 g (66.4 moles) of dimethyl carbonate and 0.2 g (0.00067 mole) of dibutyltin methoxide were charged in an autoclave. The mixture was heated at 220° C. for 3 hours to advance a reaction. After completion of the reaction, the dimethyl carbonate was removed by evaporation under reduced pressure to obtain a 1,6-hexanediol bismethylcarbonate. The yield of 1,6-hexanediol bismethylcarbonate was 98.0%. A 1,5-pentanediol bismethylcarbonate was also obtained in substantially the same manner as mentioned above except that 1,5-pentane diol was used instead of 1,6-hexane diol.
Quantity
391 g
Type
reactant
Reaction Step One
Quantity
5976 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].[C:9](=[O:14])([O:12][CH3:13])[O:10][CH3:11].C[O-].C([Sn+2]CCCC)CCC.C[O-]>>[CH2:1]([OH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].[CH3:11][O:10][C:9](=[O:14])[O:12][CH3:13] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
391 g
Type
reactant
Smiles
C(CCCCCO)O
Name
Quantity
5976 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0.2 g
Type
reactant
Smiles
C[O-].C(CCC)[Sn+2]CCCC.C[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the dimethyl carbonate was removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCO)O.COC(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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